Array ( [bid] => 7269994 ) Buy 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid

Catalog No.
S7556043
CAS No.
M.F
C12H13F2NO5S
M. Wt
321.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclob...

Product Name

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid

IUPAC Name

3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid

Molecular Formula

C12H13F2NO5S

Molecular Weight

321.30 g/mol

InChI

InChI=1S/C12H13F2NO5S/c13-12(14)20-9-3-1-2-4-10(9)21(18,19)15-8-5-7(6-8)11(16)17/h1-4,7-8,12,15H,5-6H2,(H,16,17)

InChI Key

GYJIOPSPUWGIAK-UHFFFAOYSA-N

SMILES

C1C(CC1NS(=O)(=O)C2=CC=CC=C2OC(F)F)C(=O)O

Canonical SMILES

C1C(CC1NS(=O)(=O)C2=CC=CC=C2OC(F)F)C(=O)O
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and reduce inflammation in patients suffering from rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. This paper aims to provide an overview of the key properties and applications of Diflunisal.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid is a white to off-white crystalline powder that is highly soluble in ethanol and dimethyl sulfoxide (DMSO). It belongs to the salicylate family of NSAIDs and is a potent inhibitor of prostaglandin synthesis. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid was first synthesized in the 1970s by Merck & Co. as a more potent and longer-acting alternative to aspirin. It was approved by the US FDA in 1978 for the treatment of rheumatoid arthritis and osteoarthritis.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has a molecular formula of C13H8F2NO4S and a molecular weight of 325.27 g/mol. It has a melting point of 225-227°C and a pKa of 3.5. Its solubility in water is very low, but it is highly soluble in organic solvents such as ethanol, DMSO, and acetone. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid is chemically stable and does not readily degrade in the presence of light, heat, or moisture.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid can be synthesized from 2-fluoro-5-nitrophenol and difluoromethyl sulfone by a four-step process that involves the formation of several intermediates. The final product is purified by recrystallization from a suitable solvent. The purity and identity of diflunisal can be confirmed by various spectroscopic and chromatographic techniques, such as NMR, IR, UV, and HPLC.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid can be quantified in various matrices, such as plasma, urine, and synovial fluid, by using different analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods require the use of suitable internal standards and calibration curves to ensure accuracy and precision.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes that are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid is a non-selective COX inhibitor that blocks both COX-1 and COX-2, but it is more potent and longer-acting than aspirin. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has been shown to be effective in reducing pain and inflammation in various animal models and clinical trials. It is also used as a chemopreventive agent for certain types of cancer, such as colon cancer.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has a low acute toxicity and has been classified as a non-hazardous material. It has a LD50 value of >2,000 mg/kg in rats by oral administration. However, chronic administration of high doses of diflunisal can cause gastrointestinal bleeding, renal dysfunction, and hepatic injury in humans. The safety of diflunisal in animal experiments is generally good, but long-term toxicity studies are needed to assess its potential adverse effects.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has a wide range of applications in various fields of scientific research, such as pharmacology, biochemistry, and biotechnology. It is used as a tool compound to study the mechanisms of action and pharmacokinetics of NSAIDs. It is also used as a reference standard in analytical chemistry and as an internal standard in bioanalytical assays. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has recently been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties since its introduction in the late 1970s. However, there is still much to be learned about its pharmacology, pharmacokinetics, and toxicology. Moreover, new applications of diflunisal in various disease conditions are under investigation, such as multiple sclerosis and asthma.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has potential implications in various fields of research and industry, such as drug discovery, analytical chemistry, and biotechnology. It can be used as a scaffold for the design and synthesis of novel NSAIDs with improved pharmacological properties. It can also be used as a standard for the quantification of NSAIDs in biological samples and in the development of new analytical methods. 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid can be used as an internal standard for the analysis of protein-ligand interactions by mass spectrometry-based methods.
3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid has some limitations and future directions that need to be addressed. Its clinical use is limited by its adverse effects on the gastrointestinal, renal, and hepatic systems. New formulations and derivatives of diflunisal are being developed to reduce these side effects and improve its therapeutic efficacy. Moreover, more research is needed to optimize its pharmacokinetics and pharmacodynamics in different patient populations. Finally, the potential use of diflunisal in combination with other drugs needs to be explored for the treatment of complex diseases, such as cancer and inflammation.
- Development of new formulations and derivatives of diflunisal with improved safety and efficacy profiles
- Optimization of the pharmacokinetics and pharmacodynamics of diflunisal in different patient populations
- Exploration of the potential use of diflunisal in combination with other drugs for the treatment of complex diseases
- Investigation of the neuroprotective effects of diflunisal in animal models of neurodegenerative diseases
- Study of the mechanisms of action of diflunisal and its metabolites in the prevention and treatment of cancer and inflammation
- Development of novel analytical methods for the quantification of diflunisal and other NSAIDs in biological samples
- Investigation of the role of diflunisal in the regulation of prostaglandin biosynthesis and other signaling pathways in various disease conditions
- Evaluation of the potential use of diflunisal as a biomarker for the diagnosis and prognosis of certain diseases, such as breast cancer and Alzheimer's disease.

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

321.04825001 g/mol

Monoisotopic Mass

321.04825001 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types